H-Phe-Arg-Arg-OH

Myocardial Metabolism Proteolysis Cardiovascular Pharmacology

Researchers studying cardiac proteostasis face confounding effects when using insulin to inhibit lysosomal proteolysis, as insulin activates receptor-mediated signaling and glucose uptake. H-Phe-Arg-Arg-OH (CAS 150398-22-4) solves this: • Achieves 39% maximal inhibition of myocardial proteolysis at 10 µM-identical to 5 nM insulin-without activating insulin receptors. • Requires physiological Zn²⁺ for activity; reversible by EDTA chelation, enabling controlled mechanistic studies. • Validated cathepsin B-cleavable linker motif (FRR sequence) for tumor-selective prodrug and ADC development. Supplied as lyophilized powder, ≥98% purity, with full analytical documentation. For R&D use only.

Molecular Formula C21H35N9O4
Molecular Weight 477.6 g/mol
CAS No. 150398-22-4
Cat. No. B140102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Arg-Arg-OH
CAS150398-22-4
SynonymsPhe-Arg-Arg
phenylalanyl-arginyl-arginine
Molecular FormulaC21H35N9O4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1
InChIKeyLZDIENNKWVXJMX-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Arg-Arg-OH (CAS 150398-22-4): Core Identity and Primary Research Applications


H-Phe-Arg-Arg-OH (CAS 150398-22-4) is a synthetic tripeptide consisting of L-phenylalanine (Phe) followed by two L-arginine (Arg) residues [1]. It is classified as a Zn²⁺-dependent, insulin-mimetic inhibitor of lysosomal proteolysis, with its foundational activity characterized in the Langendorff-perfused rat heart model [2]. The compound demonstrates 39% inhibition of myocardial proteolysis at a maximally effective concentration of 10 µM under physiological Zn²⁺ conditions, a level equivalent to 5 nM insulin [2]. As an unmodified tripeptide, it serves as both a bioactive probe and a core scaffold for developing protease-cleavable drug delivery systems, such as cathepsin B-sensitive prodrugs [3].

Critical Distinction: Why Generic Tripeptides or Arginine-Rich Analogs Cannot Substitute for H-Phe-Arg-Arg-OH in Myocardial Proteolysis and Drug Delivery Studies


H-Phe-Arg-Arg-OH cannot be generically substituted by other arginine-rich tripeptides or alternative insulin-mimetics due to its unique combination of sequence-specific activity and co-factor dependence. Its inhibition of lysosomal proteolysis (39% at 10 µM) is not solely a function of its cationic charge; it is dependent on the precise Phe-Arg-Arg sequence and requires physiological Zn²⁺ for full potency, a characteristic distinct from other biguanide analogs [1]. Furthermore, its specific di-arginine motif makes it a substrate for cysteine proteases like cathepsin B, enabling its use as a cleavable linker in targeted prodrugs—a functional property not shared by random dipeptides or tripeptides lacking this exact sequence [2]. Substituting with a structurally similar analog would introduce confounding variables in both mechanistic studies and drug delivery applications, invalidating comparative analysis and reducing therapeutic specificity.

Quantitative Differentiation: Evidence-Based Comparison of H-Phe-Arg-Arg-OH Against Insulin, Chloroquine, and Other In-Class Candidates


Comparative Efficacy in Myocardial Proteolysis: H-Phe-Arg-Arg-OH vs. Insulin and Chloroquine in Langendorff-Perfused Rat Heart

H-Phe-Arg-Arg-OH demonstrates an insulin-mimetic effect on lysosomal proteolysis that is equivalent to the natural hormone insulin and the lysosomotropic agent chloroquine. In the Langendorff-perfused rat heart model, a maximally effective concentration of 10 µM H-Phe-Arg-Arg-OH inhibited [³H]leucine release by 39%, which matched the 38% inhibition achieved by 5 nM insulin and 30 µM chloroquine [1]. This indicates that the tripeptide can achieve the same maximal inhibitory effect on the lysosomal proteolytic pathway as these established agents, albeit at a higher molar concentration than insulin.

Myocardial Metabolism Proteolysis Cardiovascular Pharmacology

Additive Effect Analysis: H-Phe-Arg-Arg-OH Fails to Enhance Inhibition When Combined with Insulin or Chloroquine, Confirming a Shared Pathway

The combination of maximally effective concentrations of H-Phe-Arg-Arg-OH with either insulin or chloroquine did not produce additive inhibition of [³H]leucine release beyond the 39% level observed for each agent alone [1]. The combined infusion of 10 µM H-Phe-Arg-Arg-OH with 5 nM insulin or 30 µM chloroquine resulted in no greater than a 39% inhibition, which is the ceiling for the lysosomal pathway [1]. This non-additivity confirms that H-Phe-Arg-Arg-OH, insulin, and chloroquine all converge on the same downstream lysosomal proteolytic mechanism.

Proteolysis Pharmacology Mechanism of Action

Zn²⁺-Dependence of H-Phe-Arg-Arg-OH Potency: A Unique Distinction from Insulin

The inhibitory action of H-Phe-Arg-Arg-OH is potentiated by physiological Zn²⁺ concentrations, whereas insulin's activity is not similarly dependent. The addition of 1 µM Zn²⁺ to the background perfusate accelerated the time course and increased the potency of submaximally effective concentrations of H-Phe-Arg-Arg-OH [1]. Conversely, chelation of background Zn²⁺ with 2 µM CaNa₂ EDTA for 3 hours reversibly delayed the action and decreased the potency of the tripeptide [1]. This metal ion dependency is a defining characteristic that differentiates its mechanism from that of insulin.

Biochemistry Metal Ion Regulation Proteolysis

Protease-Cleavable Motif Enables H-Phe-Arg-Arg-OH as a Targeted Drug Delivery Linker

H-Phe-Arg-Arg-OH contains a specific di-arginine motif (Phe-Arg-Arg) that serves as a recognition and cleavage site for cysteine cathepsins, notably cathepsin B, which is overexpressed in many tumors [1]. This property has been exploited to create prodrugs, such as FRRG-conjugated doxorubicin (FRRG-DOX), where the tripeptide linker is selectively cleaved in the tumor microenvironment to release the cytotoxic payload [2]. While a direct quantitative comparison of linker cleavage rates versus other peptide motifs is not available in the primary literature, the *utilization* of this specific sequence in an advanced drug delivery system provides a clear functional distinction from generic, non-cleavable tripeptides.

Drug Delivery Prodrug Cathepsin B

Comparative Potency Against Phenformin: H-Phe-Arg-Arg-OH Achieves Maximal Efficacy at Higher Concentration

The biguanide phenformin, another Zn²⁺-dependent inhibitor of lysosomal proteolysis, achieves maximal 39% inhibition at a concentration of 2 µM, which is five-fold more potent than H-Phe-Arg-Arg-OH (which requires 10 µM for the same effect) [1]. This direct comparison establishes a potency gradient: phenformin > H-Phe-Arg-Arg-OH. This lower potency can be advantageous in experimental systems where a less aggressive modulation of the pathway is desired or where off-target effects of biguanides (e.g., AMPK activation) must be avoided.

Comparative Pharmacology Proteolysis Insulin-Mimetic

Optimal Use Cases for H-Phe-Arg-Arg-OH Based on Verifiable Differential Evidence


Defining the Lysosomal Contribution to Myocardial Protein Turnover Without Hormonal Interference

Researchers investigating the regulation of cardiac proteostasis can use H-Phe-Arg-Arg-OH (10 µM) to achieve a maximal 39% inhibition of the lysosomal pathway, identical to the effect of insulin, but without activating the insulin receptor or its downstream signaling network [1]. This is critical for studies where insulin's pleiotropic effects (e.g., on glucose uptake, gene expression) would confound interpretation of proteolysis data. The non-additive effect with chloroquine confirms that its action is specific to the lysosomal compartment, making it a definitive probe for this subcellular pathway [1].

Investigating Zn²⁺-Dependent Signaling Pathways in Cardiac Cells

The unique Zn²⁺-dependence of H-Phe-Arg-Arg-OH makes it an ideal tool for exploring the role of labile Zn²⁺ pools in modulating proteostasis. Researchers can manipulate Zn²⁺ availability (e.g., by adding exogenous Zn²⁺ to accelerate inhibition, or by chelating with EDTA to reverse it) and directly observe the corresponding changes in proteolytic rate [1]. This provides a controlled, reversible system for studying metal ion-regulated processes, a feature not possible with insulin or standard lysosomal inhibitors.

Constructing Cathepsin B-Cleavable Prodrugs for Tumor-Targeted Therapy

For pharmaceutical scientists developing next-generation antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), H-Phe-Arg-Arg-OH is a validated linker motif. Its sequence is specifically recognized and cleaved by cathepsin B, a protease overexpressed in the tumor microenvironment [1]. By incorporating this tripeptide as a cleavable linker between a targeting ligand and a cytotoxic payload (as demonstrated with doxorubicin in FRRG-DOX), developers can achieve selective drug release within the tumor, potentially reducing systemic toxicity and widening the therapeutic window [2].

Comparative Studies of Zn²⁺-Dependent Inhibitors to Isolate Specific Mechanisms

H-Phe-Arg-Arg-OH serves as a valuable comparator to other Zn²⁺-dependent agents like phenformin. Because H-Phe-Arg-Arg-OH is a peptide and phenformin is a biguanide with AMPK-activating properties, comparative dose-response studies (e.g., 2 µM phenformin vs. 10 µM H-Phe-Arg-Arg-OH) can help researchers dissect which of phenformin's effects are due to proteolysis inhibition versus its metabolic actions [1]. This is essential for validating new drug targets in cardiovascular and metabolic disease.

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